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Compound of Interest |

Compound Name: N-(3-Bromophenyl)phthalimide
CAS No.: 19357-22-3
Cat. No.: B3113149

Get Quote

Executive Summary

Compound: N-(3-Bromophenyl)phthalimide CAS Registry Number: 19357-22-3 Molecular
Formula: C14aHsBrNO2 Molecular Weight: 302.12 g/mol

This technical guide provides a comprehensive analysis of N-(3-Bromophenyl)phthalimide, a
critical intermediate in medicinal chemistry used frequently in Suzuki-Miyaura cross-coupling
reactions to synthesize biaryl scaffolds.[1] This document synthesizes experimental protocols,
spectroscopic assignments (NMR, IR, MS), and crystallographic data to serve as a self-
validating reference for researchers.

Part 1: Structural Context & Synthesis Protocol[1]
Reaction Mechanism & Methodology

The synthesis of N-(3-Bromophenyl)phthalimide is a condensation reaction between phthalic
anhydride and 3-bromoaniline.[1] While traditional methods often employ acetic acid reflux, this
guide recommends an ethanol reflux method as a greener, higher-yielding alternative that
simplifies workup (crystallization upon cooling).[1]
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Experimental Protocol
» Reagents: Phthalic anhydride (1.0 eq), 3-Bromoaniline (1.0 eq), Ethanol (Solvent).[1]

o Conditions: Reflux (approx. 78-80 °C) for 2—4 hours.

o Workup: The reaction mixture is cooled to room temperature (or 0 °C). The product
precipitates as colorless/white crystals.[1] Filtration followed by washing with cold ethanol

yields pure product.[1]

Synthesis Workflow Diagram

The following diagram outlines the logical flow of the synthesis and purification process.
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Figure 1: Step-by-step synthesis workflow using green solvent methodology.

Part 2: Spectroscopic Characterization[1]
Vibrational Spectroscopy (FT-IR)

The infrared spectrum is dominated by the imide functional group.[1] The lack of N-H stretching
(3300-3500 cm™1) confirms the cyclization of the intermediate amic acid.[1]
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Functional Group

Frequency (cm™?)

Assignment

Asymmetric Carbonyl Stretch

C=0 (Imide) 1770 - 1780 ]
(Weak/Medium)
) Symmetric Carbonyl Stretch
C=0 (Imide) 1710 - 1720
(Strong)
C=C (Aromatic) 1450 - 1600 Ring skeletal vibrations
C-N stretching (Imide-Aryl
C-N 1380 - 1400
bond)
C-Br 500 - 600 Aryl-Bromide stretch

Nuclear Magnetic Resonance (NMR)

The *H NMR spectrum exhibits two distinct aromatic regions: the symmetric phthalimide

protons and the asymmetric substitution pattern of the 3-bromophenyl ring.[1]

Solvent: DMSO-ds or CDCIs Reference: TMS (0.00 ppm)
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- e . Coupling
Proton Group Shift (60 ppm) Multiplicity Integration .
Analysis (J)

AA'BB' system.
Typical of the
7.90 -8.00 Multiplet 4H isoindoline-1,3-

dione core.[1][2]

[3]

Phthalimide (Ar-
H)

Isolated between
N and Br.[1]
. Appears as a
Phenyl H-2 7.75-7.80 Singlet (t) 1H ) ) )
triplet-like singlet
due to small

meta coupling.[1]

Ortho to Br, Para

Phenyl H-4 7.60 —7.65 Doublet (m) 1H o N
o N.

Ortho to N, Para

Phenyl H-6 7.45-7.50 Doublet (m) 1H
to Br.[1]

) Meta to both
Phenyl H-5 7.35-7.45 Triplet 1H )
substituents.[1]

Interpretation Logic:

e The Phthalimide region is characteristic; despite being chemically non-equivalent, the AA'BB'
system often appears as a tight multiplet or two symmetric multiplets around 7.9 ppm.[1]

e The 3-Bromophenyl region is defined by the meta-substitution pattern.[1] H-2 is the most
deshielded proton on this ring due to the inductive electron-withdrawing effects of both the
imide nitrogen and the bromine atom.[1]

Mass Spectrometry (MS)

The mass spectrum is definitive due to the unique isotopic signature of bromine.[1]

e Molecular lon (M+): 301/303 m/z[1]
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« |sotopic Pattern: The doublet at M and M+2 appears in a 1:1 ratio, confirming the presence
of a single Bromine atom (7°Br and 8Br isotopes).[1]

» Base Peak: Often observed at m/z ~76 (Benzyne fragment) or m/z ~104 (Phthaloyl
fragment).[1]

Fragmentation Pathway Diagram
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Figure 2: Proposed mass spectrometric fragmentation pathways.

Part 3: Physical Properties & Crystallography[1]

To validate the purity of the synthesized compound, compare against these physical constants.
The crystal structure data is derived from the monoclinic system described in crystallographic

literature.[1]
» Physical State: White to colorless crystalline solid.[1]
e Melting Point:148 — 150 °C (Recrystallized from Ethanol).

» Solubility: Soluble in DMSO, DMF, Chloroform; sparingly soluble in Ethanol (cold); insoluble
in Water.[1]

Crystallographic Data (Unit Cell):
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e Crystal System: Monaoclinic
e Space Group: P21/n[1]

* Key Feature: The benzene and phthalimide planes are twisted relative to each other (approx.
38° torsion angle) to minimize steric strain.[1]

References

o Crystal Structure Analysis: IUCr. (2002).[1] N-(3-Bromophenyl)phthalimide. Acta
Crystallographica Section E. [Link]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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